

Physicochemical properties of Imidazo[2,1-b]thiazol-6-yl-acetic acid

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Compound of Interest

Compound Name: *Imidazo[2,1-b]thiazol-6-yl-acetic acid*

Cat. No.: B1306546

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An In-depth Technical Guide on the Physicochemical Properties of **Imidazo[2,1-b]thiazol-6-yl-acetic acid**

Introduction

Imidazo[2,1-b]thiazole is a significant heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities. This guide focuses on a specific derivative, **Imidazo[2,1-b]thiazol-6-yl-acetic acid**, and provides a detailed overview of its physicochemical properties. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals, as they critically influence a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific experimental data for **Imidazo[2,1-b]thiazol-6-yl-acetic acid** is not extensively documented in publicly available literature, this guide synthesizes predicted data from established computational models and provides general experimental protocols for determining such properties.

Physicochemical Properties

The physicochemical properties of a compound are foundational to its development as a potential therapeutic agent. Below is a summary of predicted properties for **Imidazo[2,1-b]thiazol-6-yl-acetic acid**.

Quantitative Data Summary

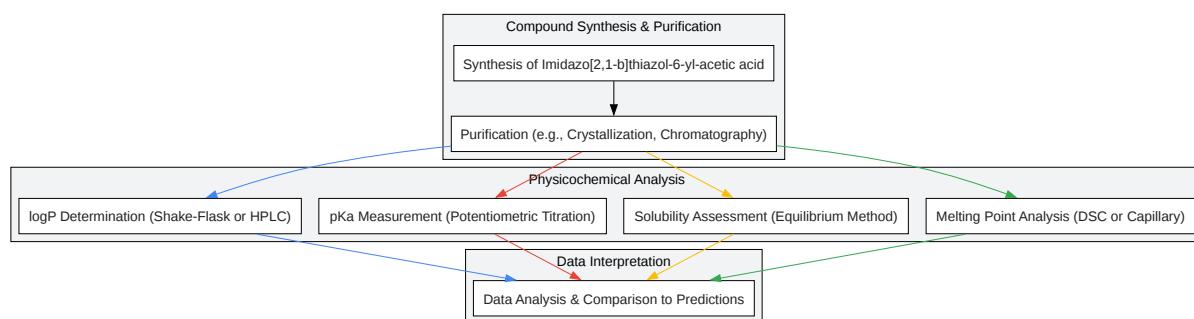
Property	Predicted Value	Data Source
Molecular Formula	C ₇ H ₆ N ₂ O ₂ S	N/A
Molecular Weight	182.2 g/mol	N/A
logP (Octanol-Water Partition Coefficient)	0.7	ChemAxon
pKa (Acidic)	3.9	ChemAxon
pKa (Basic)	2.0	ChemAxon
Water Solubility	3.5 g/L	ChemAxon
Melting Point	240 °C (Decomposition)	Prediction

Note: The data presented above are computationally predicted and should be confirmed through experimental validation.

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of a compound like **Imidazo[2,1-b]thiazol-6-yl-acetic acid**.

Workflow for Physicochemical Property Determination

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Caption: General workflow for the experimental determination of physicochemical properties.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall ADME properties.

- Method: Shake-Flask Method (OECD Guideline 107)
 - Preparation: Prepare a saturated solution of 1-octanol with water and a saturated solution of water with 1-octanol.
 - Dissolution: Dissolve a small, accurately weighed amount of **Imidazo[2,1-b]thiazol-6-yl-acetic acid** in the water-saturated octanol or octanol-saturated water.
 - Partitioning: Mix the octanol and water phases in a separatory funnel and shake vigorously for a predetermined time (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
 - Separation: Allow the two phases to separate completely.
 - Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
 - Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Measurement of pKa (Ionization Constant)

The pKa value indicates the strength of an acid or base and is critical for understanding a compound's solubility and charge state at different physiological pH values.

- Method: Potentiometric Titration
 - Solution Preparation: Dissolve a precise amount of **Imidazo[2,1-b]thiazol-6-yl-acetic acid** in a known volume of purified water, often with a co-solvent like methanol or DMSO if solubility is low.

- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.

Assessment of Aqueous Solubility

Solubility is a key factor influencing a drug's bioavailability.

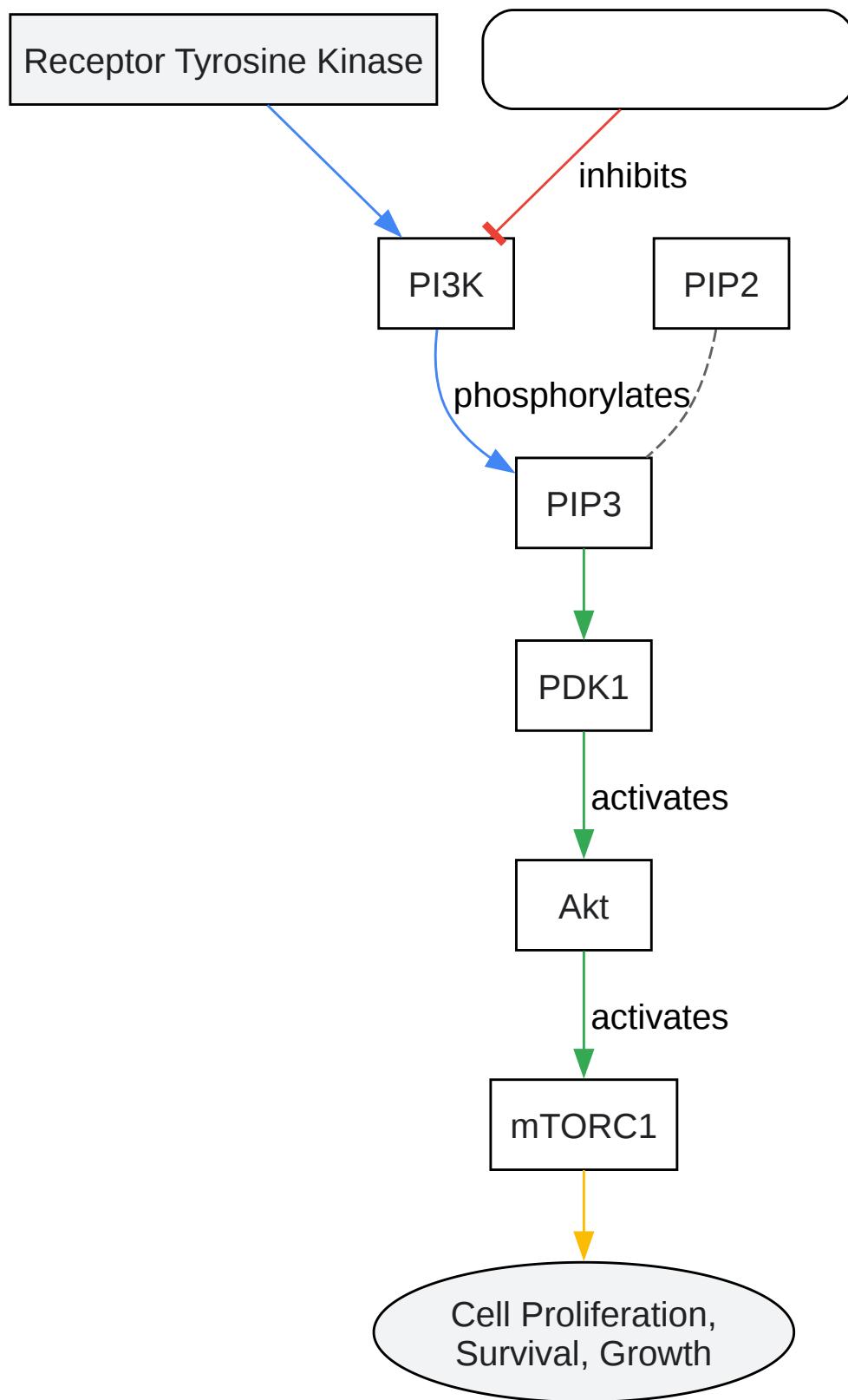
- Method: Equilibrium Solubility Method (Shake-Flask)
 - Suspension: Add an excess amount of the solid compound to a fixed volume of purified water (or a specific buffer) in a sealed vial.
 - Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
 - Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
 - Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

Biological Context and Signaling Pathways

While specific signaling pathways directly modulated by **Imidazo[2,1-b]thiazol-6-yl-acetic acid** are not well-defined in the literature, the broader class of imidazo[2,1-b]thiazole derivatives has been investigated for various biological activities, including potential roles as inhibitors of specific enzymes or modulators of signaling cascades. For instance, some derivatives have been explored as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key components of the PI3K/Akt/mTOR signaling pathway.

Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway and a hypothetical point of inhibition by an Imidazo[2,1-b]thiazole derivative.



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Caption: Hypothetical inhibition of the PI3K signaling pathway by an imidazo[2,1-b]thiazole derivative.

Conclusion

The physicochemical properties of **Imidazo[2,1-b]thiazol-6-yl-acetic acid**, largely based on computational predictions, suggest it is a weakly acidic compound with moderate water solubility and lipophilicity. These characteristics are fundamental for its potential application in drug discovery and development. The experimental protocols outlined in this guide provide a framework for the empirical validation of these properties. Further research into the biological activities of this specific compound is necessary to elucidate its potential therapeutic applications and mechanisms of action.

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